p-Ethynylphenylalanine vs. p-Chlorophenylalanine: 10-Fold Higher Potency for In Vivo TPH Inhibition in Rat Model
p-Ethynylphenylalanine demonstrates a 10-fold greater in vivo potency for reducing brain tryptophan hydroxylase (TPH) activity compared to the classic TPH inhibitor p-chlorophenylalanine (pCPA). At a dose of 30 mg/kg (i.p.), pEPA achieved a 95 ± 5% reduction in TPH activity in rat brain homogenates 24 hours post-injection [1]. To achieve a comparable 87 ± 5% reduction, pCPA required a dose of 300 mg/kg [1]. This 10-fold potency difference translates to a more than 10-fold lower required dosage for equivalent serotonin depletion.
| Evidence Dimension | In vivo TPH activity reduction in rat brain |
|---|---|
| Target Compound Data | 95 ± 5% reduction at 30 mg/kg |
| Comparator Or Baseline | p-Chlorophenylalanine (pCPA): 87 ± 5% reduction at 300 mg/kg |
| Quantified Difference | 10-fold lower dose for equivalent effect |
| Conditions | Male Sprague-Dawley rats, intraperitoneal injection, brain homogenate assay 24h post-dose |
Why This Matters
For in vivo studies of serotonin depletion, pEPA allows for a 10-fold lower administered dose, reducing potential off-target effects and compound usage costs.
- [1] Stokes, A. H., et al. 'p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase.' Journal of Neurochemistry, vol. 74, no. 5, 2000, pp. 2067-2073. DOI: 10.1046/j.1471-4159.2000.0742067.x. View Source
